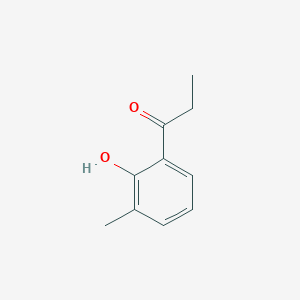

1-(2-Hydroxy-3-methylphenyl)-1-propanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It consists of a phenyl ring (C6H5) attached to a boronic acid group (B(OH)2) via an oxygen atom.

- The compound is also known by other names, including m-Methoxyphenylboronic acid , 3-Methoxybenzeneboronic acid , and m-Anisylboronic acid .

1-(2-Hydroxy-3-methylphenyl)-1-propanone: is a chemical compound with the molecular formula .

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis, especially in the preparation of biaryl compounds.

Biology and Medicine: Investigated for its potential as an anti-inflammatory agent and as a ligand in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Employed in the synthesis of pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

- The compound’s mechanism of action depends on its specific application. For example:

- In BNCT, it acts as a boron carrier, selectively accumulating in tumor cells. Upon neutron irradiation, the boron nucleus captures a neutron, leading to localized nuclear reactions that damage cancer cells.

- As an anti-inflammatory agent, it may modulate pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds:

Biological Activity

1-(2-Hydroxy-3-methylphenyl)-1-propanone, also known as acetophenone derivative, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and potential therapeutic effects, supported by recent research findings and case studies.

Chemical Structure

The molecular structure of this compound consists of a propanone group attached to a hydroxyl-substituted aromatic ring. This configuration contributes to its reactivity and biological activity.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various pathogenic microorganisms. For instance, it has shown effectiveness against Staphylococcus aureus and Corynebacterium xerosis, which are commonly associated with skin infections and body odor.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (ppm) |

|---|---|---|

| Staphylococcus aureus | 15 | 2000 |

| Corynebacterium xerosis | 18 | 2000 |

These findings suggest its potential application in cosmetic formulations as an antimicrobial agent to combat odor-forming bacteria .

Antioxidant Properties

Research has demonstrated that the compound possesses antioxidant activity, which is crucial for neutralizing free radicals in biological systems. The antioxidant capacity was assessed using various assays, revealing that it effectively scavenges free radicals, thereby protecting cells from oxidative stress.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at a pharmaceutical university, the antimicrobial efficacy of this compound was evaluated against several strains of bacteria. The compound was incorporated into a gel formulation and tested for its ability to inhibit bacterial growth. Results indicated a significant reduction in bacterial colonies compared to control samples, highlighting its potential use in topical applications for skin infections .

Case Study 2: Antioxidant Activity Assessment

Another study focused on the antioxidant properties of the compound using DPPH radical scavenging assays. The results showed that at concentrations of 100 µg/mL, this compound exhibited a scavenging activity of approximately 75%, comparable to standard antioxidant compounds like ascorbic acid. This suggests its potential utility in formulations aimed at reducing oxidative stress in skin care products .

Research Findings

Recent studies have further elucidated the pharmacological profile of this compound. Notably:

- Safety Profile : Toxicological assessments indicate that the compound is well-tolerated in animal models up to doses of 2000 mg/kg without significant adverse effects, suggesting a favorable safety profile for potential therapeutic use .

- Mechanism of Action : Investigations into its mechanism of action reveal that the compound may exert its effects by modulating cellular signaling pathways involved in inflammation and oxidative stress response .

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1-(2-hydroxy-3-methylphenyl)propan-1-one |

InChI |

InChI=1S/C10H12O2/c1-3-9(11)8-6-4-5-7(2)10(8)12/h4-6,12H,3H2,1-2H3 |

InChI Key |

VJAWQHFZOOLASY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=CC(=C1O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.